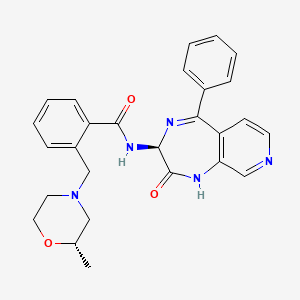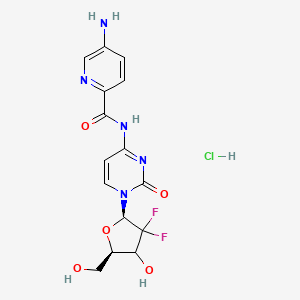
2-Iodoacetamide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodoacetamide-d4 is a deuterium-labeled derivative of 2-Iodoacetamide. It is an alkylating agent commonly used in proteomics for the alkylation of cysteine residues during sample preparation. The deuterium labeling allows for its use as a tracer in various scientific studies, particularly in mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoacetamide-d4 involves the iodination of acetamide-d4. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the acetamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability.
化学反应分析
Types of Reactions: 2-Iodoacetamide-d4 primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in alkylation reactions due to the presence of the iodo group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Alkylation: The compound can alkylate thiol groups in proteins, preventing the formation of disulfide bonds.
Major Products: The major products of these reactions are alkylated derivatives of the nucleophiles used. For example, when reacting with cysteine residues in proteins, the product is an alkylated cysteine residue.
科学研究应用
2-Iodoacetamide-d4 has a wide range of applications in scientific research:
Proteomics: Used for the alkylation of cysteine residues during sample preparation for mass spectrometry.
Biochemistry: Acts as an inhibitor of deubiquitinase enzymes by alkylating the cysteine residues at the enzyme’s active site.
Pharmacokinetics: Deuterium labeling allows for its use as a tracer in pharmacokinetic studies to track the distribution and metabolism of drugs.
Chemical Biology: Employed in studies involving the modification of proteins and peptides to understand their structure and function.
作用机制
2-Iodoacetamide-d4 exerts its effects through the alkylation of thiol groups in cysteine residues. This alkylation prevents the formation of disulfide bonds, thereby modifying the structure and function of proteins. The compound’s mechanism of action involves the formation of a covalent bond between the iodine atom and the sulfur atom of the cysteine residue, leading to irreversible inhibition of cysteine peptidases.
相似化合物的比较
2-Iodoacetamide: The non-deuterated form of 2-Iodoacetamide-d4, used for similar applications but without the benefits of deuterium labeling.
Iodoacetate: Another alkylating agent that reacts with thiol groups but has different reactivity and stability profiles.
Chloroacetamide: A related compound with a chlorine atom instead of iodine, used for similar alkylation reactions but with different reactivity.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantitation in various analytical applications.
属性
分子式 |
C2H4INO |
|---|---|
分子量 |
188.99 g/mol |
IUPAC 名称 |
N,N,2,2-tetradeuterio-2-iodoacetamide |
InChI |
InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 |
InChI 键 |
PGLTVOMIXTUURA-BGOGGDMHSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)N([2H])[2H])I |
规范 SMILES |
C(C(=O)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)



![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)




